(+)-Cloprostenol methyl amide

Description

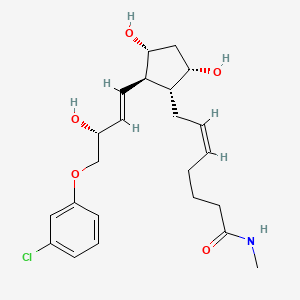

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H32ClNO5 |

|---|---|

Molecular Weight |

438.0 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]-N-methylhept-5-enamide |

InChI |

InChI=1S/C23H32ClNO5/c1-25-23(29)10-5-3-2-4-9-19-20(22(28)14-21(19)27)12-11-17(26)15-30-18-8-6-7-16(24)13-18/h2,4,6-8,11-13,17,19-22,26-28H,3,5,9-10,14-15H2,1H3,(H,25,29)/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 |

InChI Key |

IFOQFZVPFCRSLM-OWEKAKITSA-N |

Isomeric SMILES |

CNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O |

Canonical SMILES |

CNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O |

Origin of Product |

United States |

Catalytic Amidation of Esters:

A highly efficient approach involves the direct conversion of (+)-Cloprostenol methyl ester to the corresponding methyl amide. Research into catalytic amidation has identified several effective systems. For instance, methods employing 2,2,2-trifluoroethanol (B45653) can facilitate the condensation of unactivated esters and amines, proceeding through a trifluoroethanol-derived active ester intermediate. rsc.org Other advanced catalytic systems, such as those using nickel/NHC complexes or lanthanum-sodium heterobimetallic catalysts, have also been developed for direct ester amidation, offering broad functional group tolerance under relatively mild conditions. mdpi.com The optimization of such a reaction for (+)-Cloprostenol methyl amide would involve screening catalysts, solvents, and temperatures to maximize conversion and yield while minimizing reaction time.

Table 1: Illustrative Optimization Parameters for Catalytic Amidation of an Ester

| Parameter | Condition A | Condition B (Optimized) | Rationale for Optimization |

| Catalyst | None (Thermal) | 10 mol% Ni(cod)₂ / 20 mol% IPr | Catalysis lowers the activation energy, enabling lower reaction temperatures and shorter times. mdpi.com |

| Temperature | 180 °C | 140 °C | Lower temperature reduces energy consumption and the formation of thermal degradation byproducts. mdpi.com |

| Solvent | Toluene | Toluene | Solvent choice affects reactant solubility and catalyst performance. |

| Reaction Time | 24 h | 16 h | Optimized catalyst systems lead to faster reaction kinetics. mdpi.com |

| Yield | Low to Moderate | Good to Excellent | Catalytic efficiency directly translates to higher product yield. |

This table is illustrative, based on general findings for catalytic ester amidation, demonstrating a typical optimization process.

Enzymatic Amidation:

Biocatalysis offers a green and highly selective alternative for amide bond formation. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids or esters under mild conditions. nih.gov An enzymatic approach for synthesizing (+)-Cloprostenol methyl amide would involve reacting the parent acid or ester with methylamine (B109427) in the presence of an immobilized lipase. Optimization would focus on solvent selection (often a "green" solvent like cyclopentyl methyl ether), temperature, and water removal (e.g., using molecular sieves) to drive the reaction equilibrium towards the amide product. nih.gov This method offers the potential for high yields and purity without the need for additives. nih.gov

Table 2: Typical Conditions for Optimized Enzymatic Amidation

| Parameter | Optimized Condition | Benefit |

| Biocatalyst | Immobilized Candida antarctica lipase B (CALB) | High selectivity, mild reaction conditions, reusability. nih.gov |

| Solvent | Cyclopentyl methyl ether (CPME) | Green solvent, enhances enzyme stability and activity. nih.gov |

| Temperature | 60 °C | Balances reaction rate and enzyme stability. nih.gov |

| Additives | Molecular Sieves (3 Å) | Removes water byproduct, shifting equilibrium to favor amide formation. nih.gov |

| Reaction Time | 1.5 - 24 h | Efficient conversion under mild conditions. nih.gov |

| Yield | >90% | High conversion and product purity. nih.gov |

Data based on general studies of CALB-catalyzed amidation. nih.gov

Chemoenzymatic and Flow Chemistry Approaches:

Furthermore, converting key steps to a continuous-flow process can dramatically enhance efficiency. researchgate.net Flow chemistry improves mass and heat transfer, allowing for significantly reduced reaction times (e.g., from hours in a batch reactor to minutes in a flow system), better control over reaction parameters, and increased productivity, making it highly suitable for large-scale manufacturing. researchgate.net For instance, optimizing a continuous-flow reaction involves adjusting the molar ratio of reactants, temperature, pressure, and residence time to maximize product purity and throughput. researchgate.net

By systematically optimizing each step, particularly the final amidation, through modern catalytic and enzymatic methods, the synthesis of (+)-Cloprostenol methyl amide can be rendered highly efficient, sustainable, and scalable.

Chemical Synthesis and Structural Elucidation

Unified Synthesis Strategies for Prostaglandin (B15479496) Analogues

Chemoenzymatic Total Synthesis Approaches

Chemoenzymatic synthesis has emerged as a powerful tool in the construction of complex molecules like prostaglandins (B1171923), offering unparalleled chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govrsc.org A unified chemoenzymatic total synthesis of several prostaglandins, including cloprostenol (B1669231), has been developed, showcasing the potential of biocatalysis in their efficient preparation. nih.govrsc.orgresearchgate.net

A key feature of this approach is the use of enzymes for critical stereochemical transformations. nih.govrsc.org For instance, a Baeyer-Villiger monooxygenase (BVMO) has been employed for the stereoselective oxidation of a dichloro-containing bicyclic ketone, establishing a crucial chiral lactone intermediate with high enantiomeric excess (99% ee). nih.govrsc.orgresearchgate.net This enzymatic oxidation has been shown to be more efficient than traditional chemical methods. nih.gov

Furthermore, ketoreductases (KREDs) have been utilized for the diastereoselective reduction of enone intermediates, setting the stereochemistry of the C-15 hydroxyl group, a common feature in many prostaglandins. nih.govrsc.org The use of KREDs can offer a milder and more sustainable alternative to chemical reducing agents. nih.govrsc.org For example, the ChKRED20-catalyzed reduction of an enone precursor to the corresponding allylic alcohol for cloprostenol synthesis proceeded with a high diastereomeric ratio (97.9:2.1 dr) and in excellent yield (91%). nih.gov

These enzymatic steps are integrated into a multi-step chemical sequence that includes transformations such as regioselective protection of hydroxyl groups, olefination reactions (e.g., Horner-Wadsworth-Emmons), and lactone reduction to construct the complete prostaglandin scaffold. nih.gov This combination of enzymatic and chemical reactions allows for a convergent and efficient synthesis of a variety of prostaglandin analogues from a common starting material. nih.govresearchgate.net

Table 1: Key Enzymatic Transformations in the Unified Synthesis of Prostaglandin Analogues

| Transformation | Enzyme | Substrate | Product | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|---|---|

| Baeyer-Villiger Oxidation | Baeyer-Villiger monooxygenase (BVMO) | Dichloro-containing bicyclic ketone | Chiral lactone intermediate | 99% ee | - | nih.govrsc.orgresearchgate.net |

| Ketone Reduction | Ketoreductase (ChKRED20) | Enone precursor | Allylic alcohol | 97.9:2.1 dr | 91% | nih.gov |

Stereoselective Synthesis of (+)-Cloprostenol Methyl Amide Enantiomers

The biological activity of prostaglandins is highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of individual enantiomers is of paramount importance. The synthesis of (+)-cloprostenol, the eutomer, requires precise control over multiple chiral centers.

A key strategy for achieving high stereoselectivity is the use of chiral catalysts and reagents. For instance, asymmetric Diels-Alder cycloadditions have been used to establish the core cyclopentane (B165970) ring with the correct relative and absolute stereochemistry. nih.gov Following the initial cycloaddition, the resulting adduct can be converted into a common intermediate that serves as a building block for various prostaglandins. nih.gov

Enzymatic resolutions are also a powerful method for obtaining enantiomerically pure intermediates. Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. taltech.ee This has been demonstrated in the synthesis of cloprostenol, where a lipase (B570770) was used for the highly chemo- and regioselective acetylation of the 11-hydroxyl group of (+)-cloprostenol, while the (-)-enantiomer remained unreacted. taltech.ee

The stereochemistry of the side chains is also critical. The C-15 hydroxyl group is often introduced via a stereoselective reduction of a corresponding ketone. While chemical methods using chiral reducing agents like (-)-DIP-Cl are common, enzymatic reductions with ketoreductases (KREDs) are increasingly being used due to their high diastereoselectivity and milder reaction conditions. nih.govrsc.org The configuration of the newly formed stereocenter at C-15 is typically confirmed by comparison with authentic samples prepared by established methods. nih.govresearchgate.net

Divergent Synthetic Pathways from Key Intermediates

Divergent synthesis is a highly efficient strategy that allows for the preparation of a library of related compounds from a common intermediate. nih.govacs.orgnih.gov In the context of prostaglandin synthesis, the Corey lactone and its analogues are pivotal intermediates that have been extensively used in divergent approaches. bohrium.comresearchgate.netias.ac.in

A unified chemoenzymatic synthesis of several prostaglandins, including cloprostenol, starts from a readily available dichloro-containing bicyclic ketone. nih.govrsc.org This starting material is converted into a key lactone intermediate through a stereoselective Baeyer-Villiger oxidation. nih.govrsc.orgresearchgate.net This lactone then undergoes a series of transformations to yield a diol, which is a crucial branching point in the synthesis. nih.gov

From this diol, different side chains can be introduced to access a variety of prostaglandin analogues. nih.gov For example, a regioselective protection of one of the hydroxyl groups, followed by oxidation and a Horner-Wadsworth-Emmons olefination, allows for the installation of the ω-side chain. nih.gov By using different phosphonate (B1237965) reagents in the olefination step, various analogues with modified ω-side chains can be synthesized. nih.gov

The final steps of the synthesis typically involve deprotection of the protecting groups and, in the case of this compound, the conversion of the carboxylic acid or its ester to the corresponding methyl amide. This divergent approach, starting from a common intermediate, provides a flexible and efficient route to a range of prostaglandin analogues. nih.govresearchgate.netmdpi.com

Synthetic Methodologies for Amide Functionalization

The conversion of the C-1 carboxylic acid or its ester to an amide is a key step in the synthesis of prostaglandin amides like this compound. This transformation can be achieved through various amidation methods.

Amidation Reactions from Methyl Esters

The synthesis of prostaglandin amides, including the ethyl amide and ethanolamide of D-cloprostenol, has been successfully achieved through the amidation of the corresponding methyl esters. revistadechimie.roresearchgate.net This method involves the direct reaction of the prostaglandin methyl ester with the desired amine.

While the specific conditions for the synthesis of this compound are not detailed in the provided search results, the synthesis of other prostaglandin amides provides a general framework. For instance, the synthesis of D-cloprostenol-1-ethylamide and D-cloprostenol-1-ethanolamide was accomplished by reacting the methyl ester of D-cloprostenol with ethylamine (B1201723) and ethanolamine, respectively. revistadechimie.ro The resulting crude amides were then purified using pressure chromatography on silica (B1680970) gel. revistadechimie.ro

The hydrolysis of prostaglandin esters and amides by enzymes such as fatty acid amide hydrolase (FAAH) has been studied, indicating that the amide bond in these molecules can be a substrate for biological enzymes. acs.org The kinetics of hydrolysis of oleoyl (B10858665) methyl ester and oleoyl methyl amide by FAAH have been compared, providing insights into the relative stability of the ester and amide linkages. acs.org

Synthesis and Characterization of 15-Epimers and Related Impurities

During the synthesis of prostaglandins, various impurities can be formed, including epimers and isomers. The identification and characterization of these impurities are crucial for quality control.

The 15-epimer of cloprostenol is a common process-related impurity. pharmaffiliates.comsynzeal.com Its synthesis has been reported, often alongside the synthesis of the desired 15(S)-epimer. revistadechimie.ro The separation of these epimers can be challenging but is often achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC). taltech.eeresearchgate.net Spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, are used for the full characterization of both the desired product and its epimeric impurity. revistadechimie.ro

Another potential impurity is the 5,6-trans isomer of cloprostenol. pharmaffiliates.commedchemexpress.comcaymanchem.com The synthesis of the 1,9-lactones of prostaglandins has been explored as a method to obtain the final product substantially free of this trans isomer. The (+)-5-trans isomer of cloprostenol has been shown to be significantly less biologically active than the desired 5-cis form. caymanchem.com

The comprehensive characterization of these and other potential impurities is essential for ensuring the purity and quality of the final active pharmaceutical ingredient.

Table 2: Common Impurities in the Synthesis of Cloprostenol

| Impurity | Chemical Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|---|

| 15-Epicloprostenol | 15-Epicloprostenol | 54276-22-1 | C₂₂H₂₉ClO₆ | 424.92 | pharmaffiliates.comsynzeal.com |

| 5,6-Trans Cloprostenol | 5,6-Trans Cloprostenol | 57968-81-7 | C₂₂H₂₉ClO₆ | 424.91 | pharmaffiliates.com |

Spectroscopic and Chromatographic Characterization

The structural confirmation and purity analysis of this compound rely on a suite of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure of prostaglandin analogs. alfa-chemistry.com For similar prostaglandin compounds, characteristic peaks in the ¹H NMR spectrum (in CDCl₃) include signals in the aromatic region (δ 7.22-6.75 ppm), olefinic protons (δ 5.8-5.32 ppm), and a methyl ester singlet (δ 3.66 ppm), which would be replaced by signals corresponding to the methyl amide group in the target compound. google.com The specific chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of the compound, further confirming its structure. For prostaglandins, electrospray ionization (ESI) is a common technique, and precursor ions are often observed in the negative ionization mode as [M-H]⁻. nih.gov The use of isotopic labeling, such as with ¹⁴C, can facilitate the identification of metabolites by creating characteristic isotope clusters in the mass spectrum. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound would include those for the O-H stretch of the hydroxyl groups, the N-H stretch and C=O stretch (Amide I band) of the amide group, and C-O stretches. uc.edubiorxiv.org The Amide I band, typically found between 1600-1700 cm⁻¹, is particularly useful for confirming the presence of the amide functionality. biorxiv.orgnih.gov

| Functional Group | Typical IR Absorption Frequency (cm⁻¹) |

| O-H (Alcohol) | 3500-3200 (broad) |

| N-H (Amide) | 3550-3060 |

| C=O (Amide I) | 1670-1640 |

| C-O (Alcohol, Ether) | 1300-1000 |

| C-Cl | 800-600 |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a vital tool for assessing the purity of this compound and for separating its enantiomers. A reversed-phase HPLC method has been developed for the enantioselective analysis of cloprostenol using a Chiralcel OD-RH column. nih.gov This method allows for the baseline resolution of the (+)- and (-)-cloprostenol enantiomers with an analysis time of less than 10 minutes. nih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. nih.govsielc.com Such methods are essential for ensuring the high enantiomeric purity required for biologically active compounds. taltech.ee

Optimization of Synthesis Parameters

The efficiency and stereochemical outcome of the synthesis of prostaglandin analogs can be significantly influenced by various reaction conditions.

Solvent Effects on Reaction Yield and Enantiomeric Purity

The choice of solvent can have a profound impact on both the yield and the enantiomeric purity of the product in prostaglandin synthesis. In a chemoenzymatic synthesis of cloprostenol, the use of different co-solvents was investigated. nih.gov It was found that methyl tert-butyl ether (MTBE) and 2-methoxyethanol (B45455) (MME) significantly increased the reaction yield. nih.gov However, while MTBE led to a lower enantiomeric purity, MME did not have a negative effect, making it the preferred solvent for that particular step. nih.gov This demonstrates the critical role of solvent optimization in achieving both high yield and high stereoselectivity.

| Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| MTBE | 38 | 73 |

| MME | 36 | >95 |

Reaction Condition Optimization for Process Efficiency

Synthesis Pathway and Structural Features

The common route to this compound involves the amidation of (+)-Cloprostenol methyl ester. This precursor is derived from the parent compound, (+)-Cloprostenol, which is often synthesized via multi-step sequences starting from key chiral building blocks like the Corey lactone.

Structurally, this compound is formally named (+)-9α,11α,15R-trihydroxy-16-(3-chlorophenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid, methyl amide. Its structure features the characteristic prostaglandin F₂α cyclopentane ring with two hydroxyl groups in the α-configuration, and two side chains. The conversion of the terminal carboxylic acid to a methyl amide group notably increases the lipophilicity of the molecule.

Optimization of the Amidation Reaction

The final amidation step is a critical point for process optimization. Traditional methods often require harsh conditions or the use of stoichiometric activating agents that generate significant waste. Modern synthetic methodologies focus on catalytic, high-efficiency processes.

Metabolism and Pharmacokinetic Studies in Preclinical Species

Biotransformation Pathways of (+)-Cloprostenol and its Analogues

The biotransformation of cloprostenol (B1669231) is extensive and follows specific, well-documented pathways. The chemical structure of cloprostenol, particularly the presence of an aryloxy group, plays a crucial role in directing its metabolic fate. regulations.gov

The primary metabolic pathway for cloprostenol and its analogues in all studied animal species is β-oxidation of the carboxylic acid side chain. noahcompendium.co.ukdefra.gov.ukregulations.gov Unlike natural prostaglandins (B1171923), the aryloxy group in cloprostenol protects the molecule from metabolism by 15-hydroxyprostaglandin-dehydrogenase, a key enzyme in the breakdown of endogenous prostaglandins. regulations.gov This structural feature makes β-oxidation the main route of biotransformation. regulations.gov In cattle, for example, cloprostenol undergoes two stages of β-oxidation. regulations.gov

The process of β-oxidation leads to the formation of several key metabolites. The most significant of these is the tetranor acid of cloprostenol, which is consistently identified as the major metabolite in species including rats, marmosets, pigs, and cattle. apvma.gov.auapvma.gov.auregulations.gov The biological activity of this tetranor acid metabolite is significantly reduced, possessing at most one-hundredth of the activity of the parent cloprostenol compound. europa.euregulations.gov

Other identified metabolites include the dinor acid of cloprostenol, which results from a single stage of β-oxidation. defra.gov.ukdefra.gov.uknih.gov In rats, further biotransformation of the cyclopentane (B165970) ring occurs, leading to the identification of the tetranor acid of 9-keto-cloprostenol in urine. europa.eunih.govtandfonline.com

Investigation of Beta-Oxidation as a Primary Metabolic Route

Comparative Metabolic Profiles Across Research Species (e.g., Rat, Marmoset, Pig, Cattle)

Metabolic studies have revealed both similarities and distinct differences in the biotransformation of cloprostenol across various preclinical species. While β-oxidation is the common primary pathway, the resulting metabolite profiles can vary.

In the rat , cloprostenol is metabolized primarily through β-oxidation to its tetranor acid derivative. nih.govtandfonline.com Other urinary metabolites identified include the tetranor acid of 9-keto-cloprostenol, with only minor amounts of unchanged cloprostenol being excreted. europa.eunih.govtandfonline.com

In the marmoset , the metabolic profile is different, with two major components found in the urine: unchanged cloprostenol, accounting for approximately 40% of the metabolites, and its dinor acid, making up about 57%, which is formed by a single stage of β-oxidation. europa.eunih.govtandfonline.com

For pigs , after intramuscular administration, the major urinary metabolite is the tetranor acid, which constitutes about 37% of the excreted compounds. europa.eu A smaller portion, approximately 10-14%, is excreted as the unchanged parent compound. europa.eu

In cattle , cloprostenol is extensively metabolized, mainly through β-oxidation, with the tetranor acid being the principal metabolite. apvma.gov.auregulations.govalfamed.ie The dinor acid has also been identified as a metabolite in this species. defra.gov.ukdefra.gov.uk

Table 1: Comparative Metabolic Profile of Cloprostenol Across Species

| Species | Primary Metabolic Pathway | Major Metabolites | Minor/Other Metabolites | Reference |

|---|---|---|---|---|

| Rat | Beta-Oxidation | Tetranor-cloprostenol | Tetranor acid of 9-keto-cloprostenol, Unchanged cloprostenol (minor) | europa.eunih.govtandfonline.com |

| Marmoset | Beta-Oxidation (single stage) | Unchanged cloprostenol (~40%), Dinor-cloprostenol (~57%) | - | europa.eunih.govtandfonline.com |

| Pig | Beta-Oxidation | Tetranor acid (~37%) | Unchanged cloprostenol (~10-14%), Polar compounds | europa.eu |

| Cattle | Beta-Oxidation (two stages) | Tetranor acid | Dinor acid, Unchanged cloprostenol | apvma.gov.audefra.gov.ukregulations.govalfamed.ie |

Excretion Routes and Kinetics in Animal Models

Following its rapid absorption and metabolism, cloprostenol and its metabolites are completely and quickly eliminated from the body. apvma.gov.aunoahcompendium.co.uk The majority of an administered dose is typically excreted within the first 24 hours. defra.gov.ukhpra.ienoahcompendium.co.uk

The primary routes of excretion are via urine and feces. noahcompendium.co.ukdefra.gov.uk In rats, studies with radiolabelled cloprostenol showed that approximately 52-60% of the dose is recovered in urine and 14-43% in feces. europa.eunih.govtandfonline.com Similarly, in marmosets, about 55% of the administered radioactivity was found in urine and 16% in feces within 72 hours. europa.eu For cattle and pigs, the compound and its metabolites are excreted in roughly equal proportions in urine and faeces, with urine often being the major route. apvma.gov.aunoahcompendium.co.ukdefra.gov.uknoahcompendium.co.uk In cattle, a significant portion of the dose is excreted within the first four hours after administration. defra.gov.ukhpra.ienoahcompendium.co.uk

Table 2: Excretion Kinetics of Cloprostenol in Preclinical Species

| Species | Excretion Routes (% of Dose) | Half-Life (T½) | Time to Peak Plasma Concentration | Key Findings | Reference |

|---|

| Rat | Urine: 52-60% Feces: 14-43% | ~54 min (plasma clearance) | 30 min (subcutaneous) | Quantitative recovery from excreta. | europa.eunih.govtandfonline.com | | Marmoset | Urine: 55% Feces: 16% (within 72h) | Not Specified | Not Specified | Excretion is largely complete within 72 hours. | europa.eu | | Pig | Urine and Feces (approx. equal parts) | ~3 hours 10 min | 30-80 min | Most of the dose is eliminated within 24 hours. | europa.eunoahcompendium.co.uk | | Cattle | Urine and Feces (approx. equal parts) | 1-3 hours | < 1 hour | A major portion of the dose is excreted within 0-4 hours. | noahcompendium.co.ukdefra.gov.ukhpra.ienoahcompendium.co.uk |

Advanced Drug Delivery System Development Preclinical Research

Strategies for Enhancing Lipid Solubility in Prostaglandin (B15479496) Formulations

Prostaglandin F2α (PGF2α) and its synthetic analogues, such as (+)-Cloprostenol methyl amide, are pivotal in various physiological processes. However, their inherent low aqueous solubility and chemical instability can limit their bioavailability and therapeutic efficacy. nih.gov A key strategy to overcome these limitations is to enhance their lipid solubility, thereby improving membrane penetration. medchemexpress.comcaymanchem.commedchemexpress.com

One common approach is the formation of ester prodrugs. For instance, Prostaglandin F2α isopropyl ester is an ester prodrug of PGF2α with significantly enhanced lipid solubility, making it more suitable for topical applications due to better membrane penetration. caymanchem.com Similarly, Prostaglandin F2α methyl ester is another analogue with greater lipid solubility. medchemexpress.commedchemexpress.com This principle of esterification to increase lipophilicity is a well-established method for improving the delivery of prostaglandin analogues.

Another effective strategy involves the use of cyclodextrins. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with lipophilic drug molecules like prostaglandins (B1171923). nih.govresearchgate.net This complexation can shield sensitive parts of the drug molecule, such as the ester bond in some analogues, from hydrolysis, while simultaneously increasing aqueous solubility and stability. nih.govresearchgate.net Studies with the prostaglandin analogue latanoprost (B1674536) have shown that various cyclodextrins can be screened to find the optimal balance between stability and drug availability. For example, propylamino-β-cyclodextrin was found to effectively form a complex with latanoprost, protecting its ester group and improving solubilization. researchgate.net

The modification of the prostaglandin structure itself, such as the creation of an N-ethyl amide group, can also produce more metabolically stable analogues. medchemexpress.com While direct research on enhancing the lipid solubility of this compound specifically is not extensively detailed in the available literature, the strategies applied to its parent compound, cloprostenol (B1669231), and other PGF2α analogues provide a strong framework for formulation development.

Design and Development of Controlled Release Systems

Controlled release systems are crucial for optimizing the therapeutic effects of prostaglandins by maintaining a consistent drug concentration over an extended period. This is particularly relevant for applications like the induction of parturition in livestock, where a sustained luteolytic effect is desired. nih.govresearchgate.net

The analysis of in vitro drug release kinetics is a fundamental step in the development of controlled release dosage forms. Mathematical models are used to predict the release mechanisms of a drug from the formulation. For a vaginal drug delivery system developed for cloprostenol, researchers evaluated the release profiles of both an immediate-release (IR) and a controlled-release (CR) tablet. nih.govresearchgate.net

The IR tablet was designed to release the drug completely within 5 minutes, while the CR tablet released 50% of its cloprostenol content over 5 hours. nih.govresearchgate.netdntb.gov.ua To understand the release mechanism, the dissolution data was fitted to several kinetic models.

Table 1: Kinetic Models Applied to Cloprostenol Release Profiles

| Kinetic Model | Description | Best Fit For |

|---|---|---|

| First-Order | Release rate is proportional to the amount of drug remaining in the dosage form. | IR Tablet |

| Hopfenberg | Describes drug release from surface-eroding systems. | IR Tablet |

| Peppas–Sahlin | Considers both Fickian diffusion and polymer chain relaxation as release mechanisms. | IR Tablet |

This table is based on findings from a study on a novel vaginal drug delivery system for cloprostenol. nih.govresearchgate.net

The study found that while several models fit the immediate-release profile, the Makoid–Banakar model provided the best fit for both the immediate and controlled-release tablets, suggesting a complex release process involving multiple mechanisms. nih.govresearchgate.net The development of the CR tablet utilized hydroxypropyl methylcellulose (B11928114) (HPMC), a polymer that swells to form a gel-like matrix, thereby controlling the diffusion of the highly water-soluble cloprostenol out of the tablet. nih.gov

For a vaginal drug delivery system to be effective, it must remain at the site of application for a sufficient duration. This is achieved through bio-adhesion, the process by which a natural or synthetic polymer adheres to a biological surface. nih.govresearchgate.net The swelling behavior of the delivery system is also critical, as it influences both drug release and mucoadhesion. nih.govrjtcsonline.com

The evaluation of these properties is typically conducted in vitro using simulated biological fluids. For the cloprostenol vaginal tablets, bio-adhesion and swelling were assessed in conditions mimicking the sow vaginal environment. nih.govresearchgate.net Bioadhesive polymers, which typically possess hydrophilic functional groups like hydroxyl and carboxyl, form hydrogen bonds with the mucosal surface. nih.gov The presence of these groups allows the polymer to swell, increasing chain flexibility and enabling penetration into the mucus layer. nih.govresearchgate.net

The swelling index of a formulation can be determined by measuring the weight gain of the dosage form over time when immersed in a simulated fluid. rjtcsonline.com For example, the swelling index (SW) can be calculated using the formula: SW (%) = [(Wt - Wo) / Wo] x 100 where Wt is the weight of the tablet at time 't' and Wo is the initial weight. rjtcsonline.com

Polymers like HPMC and polycarbophil (B1168052) are commonly used for their bioadhesive and swelling characteristics. nih.govnih.gov In the development of cloprostenol tablets, HPMC was used to create a swellable matrix that controls drug release. nih.gov The ability of these polymers to form a gel upon hydration is key to both retaining the dosage form in the vagina and controlling the release of the active compound. nih.govnih.gov

In Vitro Drug Release Kinetics Analysis

Preclinical Evaluation of Novel Drug Delivery Systems (e.g., Vaginal Formulations in Sows)

The ultimate test of a novel drug delivery system is its performance in vivo. Preclinical studies are essential to validate the efficacy of the formulation. A novel vaginal drug delivery system (NVDDS) for cloprostenol, consisting of both immediate-release (IR) and controlled-release (CR) tablets, was evaluated in a large-scale study involving 161 sows. nih.govresearchgate.netdntb.gov.ua

The objective was to develop a non-invasive method to induce and time parturition, thereby allowing for supervision and potentially increasing piglet survival. nih.gov The study compared the efficacy of the vaginal tablets to standard injectable cloprostenol.

Table 2: Preclinical Study Groups for Cloprostenol NVDDS Evaluation in Sows

| Group | Treatment | Number of Sows (n) |

|---|---|---|

| Group 1 (SI) | Single vulval injection of cloprostenol | 32 |

| Group 2 (SDI) | Split-dose vulval injection of cloprostenol | 33 |

| Group 3 (IRT) | Administration of one IR vaginal tablet | 32 |

| Group 4 (IRCRT) | Administration of one IR and one CR vaginal tablet | 33 |

This data is derived from a preclinical trial evaluating a novel vaginal drug delivery system for cloprostenol in sows. nih.govresearchgate.netdntb.gov.ua

The results of the study demonstrated that the interval to farrowing was significantly shorter for all treated groups compared to the untreated control group. dntb.gov.ua Crucially, there were no significant differences in the timing of farrowing among the different cloprostenol treatment groups (injection vs. vaginal tablets). dntb.gov.ua This finding confirmed that the novel vaginal drug delivery system was as effective as the standard injection method for inducing farrowing in sows. dntb.gov.ua The successful induction relies on the IR tablet to initiate luteolysis and the CR tablet to release cloprostenol gradually, ensuring complete luteal regression and preventing a resurgence of the corpus luteum. researchgate.net

Toxicological Research Methodologies: Genotoxicity Assessment

In Vitro Genotoxicity Assays (e.g., Chromosomal Aberration Tests in Human Lymphocytes)

In vitro genotoxicity assays are primary screening tools used to identify substances that can cause genetic damage in cultured cells. epa.gov The chromosomal aberration test using cultured human peripheral blood lymphocytes is a key assay for detecting clastogens, which are agents that cause structural changes to chromosomes. nih.govtaglus.com

An evaluation of (+)-Cloprostenol (referred to as d-Cloprostenol) was conducted using an in vitro chromosomal aberration assay with human lymphocytes. apvma.gov.au The results of this study indicated a positive response, showing that the compound has the potential to induce chromosomal aberrations under specific laboratory conditions. apvma.gov.aueuropa.eu A significant increase in aberrations was observed, but only in the presence of a metabolic activation system (S9 mix) and at a high concentration of 2320 µg/mL. apvma.gov.au The metabolic activation system is used to simulate the metabolic processes that occur in the liver, converting the test substance into metabolites that may be more or less genotoxic than the parent compound. epa.gov The European Commission's Scientific Committee on Consumer Safety (SCCS) also noted this mutagenic effect in the chromosome aberration assay at high concentrations. europa.eu

Table 1: In Vitro Genotoxicity Study of (+)-Cloprostenol

| Test System | Assay | Metabolic Activation | Concentration | Result | Source |

|---|---|---|---|---|---|

| Human Lymphocytes | Chromosomal Aberration | With S9 Mix | 2320 µg/mL | Positive | apvma.gov.au |

In Vivo Genotoxicity Assays (e.g., Micronucleus Test in Murine Models)

To supplement in vitro findings, in vivo assays are essential for assessing genotoxicity within a whole organism, accounting for metabolic, distribution, and excretion processes. The rodent micronucleus test is a widely used in vivo assay that detects damage to chromosomes or the mitotic apparatus in erythroblasts of the bone marrow. nih.gov It identifies the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

In contrast to the in vitro findings, (+)-Cloprostenol (referred to as d-Cloprostenol or R-Cloprostenol) yielded negative results in an in vivo micronucleus test in mice. apvma.gov.aueuropa.eu This assay was part of a standard package of genotoxicity studies submitted for regulatory evaluation. apvma.gov.au The negative outcome in the murine model suggests that, under the conditions of the study, (+)-Cloprostenol did not induce chromosomal damage in the bone marrow cells of the animals. apvma.gov.aueuropa.eu Based on the weight of evidence from the available genotoxicity studies, regulatory evaluation has concluded that (+)-Cloprostenol is unlikely to be genotoxic in vivo. apvma.gov.au

Table 2: In Vivo Genotoxicity Study of (+)-Cloprostenol

| Test System | Assay | Route of Administration | Result | Source |

|---|---|---|---|---|

| Murine Model (Mice) | Micronucleus Test | Not Specified in Source | Negative | apvma.gov.aueuropa.eu |

Comparative Research on Prostaglandin Analogue Classes

Structure-Activity Relationship (SAR) Studies within the Prostaglandin (B15479496) F2α Analogue Family

The biological activity of Prostaglandin F2α (PGF2α) analogues is intrinsically linked to their chemical structure. Decades of research have elucidated key structural motifs that govern their potency and selectivity, particularly for the prostaglandin F (FP) receptor. (+)-Cloprostenol is a synthetic analogue of PGF2α and a potent FP receptor agonist. caymanchem.comsmolecule.com The structure-activity relationship (SAR) for this family is largely defined by modifications to three principal regions of the PGF2α scaffold: the α-chain (containing the C-1 carboxyl group), the cyclopentane (B165970) ring, and the ω-chain (containing the C-15 hydroxyl group).

α-Chain Modification: The carboxylic acid at the C-1 position is critical for receptor binding and activation. However, this polar group limits the molecule's ability to penetrate tissues like the cornea. SAR studies led to the development of prodrugs where the carboxyl group is masked, most commonly as an ester (e.g., isopropyl ester) or an amide (e.g., ethyl amide, methyl amide). entokey.com These less polar modifications enhance lipophilicity, facilitating passage through cell membranes. Once inside the target tissue, endogenous enzymes like amidases or esterases hydrolyze the prodrug, releasing the active free acid to bind to the FP receptor. caymanchem.comentokey.com

ω-Chain Modification: The ω-chain is a critical determinant of receptor selectivity and potency. A key modification in many potent PGF2α analogues, including cloprostenol (B1669231), is the substitution of the terminal alkyl chain with a phenoxy group. caymanchem.com This modification, specifically the 16-(3-chlorophenoxy) group in cloprostenol, significantly enhances potency at the FP receptor. caymanchem.com Research has shown that such aromatic ring structures on the ω-chain are of paramount importance for reducing the side effects often associated with the parent PGF2α molecule. entokey.com The dextrorotatory (+) enantiomer of cloprostenol is the optically active isomer primarily responsible for its potent luteolytic activity. apvma.gov.au

Cyclopentane Ring and Other Modifications: The stereochemistry of the hydroxyl groups on the cyclopentane ring (at C-9 and C-11) is essential for high-affinity FP receptor binding. Altering the configuration at these positions can dramatically change the receptor profile. nih.gov Furthermore, saturation of the C-13/C-14 double bond, as seen in latanoprost (B1674536), can improve the compound's chemical stability and receptor selectivity profile. entokey.com For cloprostenol, its high potency is attributed to the combination of the C-1 amide modification and the specific chlorophenoxy group on the ω-chain, making it a highly effective FP receptor agonist upon hydrolysis. caymanchem.comglpbio.com

Differentiation of (+)-Cloprostenol Methyl Amide from Other Prostaglandin Classes (e.g., PGE1, PGE2)

Prostaglandins (B1171923) are broadly classified based on the structure of their five-membered ring. While PGF2α analogues like (+)-Cloprostenol are defined by two hydroxyl groups on the cyclopentane ring, prostaglandin E (PGE) has a ketone and a hydroxyl group. This structural difference dictates which receptors they activate and, consequently, their physiological effects.

PGF2α and its analogues, including the active acid form of this compound, exert their effects primarily by acting as potent agonists for the FP receptor. caymanchem.commedchemexpress.com Activation of the FP receptor typically couples to Gq proteins, leading to the activation of the phospholipase C pathway and an increase in intracellular calcium concentrations. binasss.sa.crphysiology.org This signaling cascade is responsible for effects such as myometrial contraction and luteolysis. researchgate.net

In contrast, PGE1 and PGE2 interact with a distinct set of E prostanoid (EP) receptors, of which there are four subtypes (EP1, EP2, EP3, and EP4). physiology.orgnih.gov These receptors are coupled to different G-proteins and signaling pathways:

EP1: Coupled to Gq, increasing intracellular calcium, similar to the FP receptor. physiology.org

EP2 and EP4: Coupled to Gs, activating adenylyl cyclase and increasing cyclic AMP (cAMP). physiology.org

EP3: Primarily coupled to Gi, inhibiting adenylyl cyclase and decreasing cAMP. physiology.org

This diversity in receptor coupling means that PGE2 can have varied and sometimes opposing biological actions, including both contraction and relaxation of smooth muscle, depending on the tissue-specific expression of EP receptor subtypes. researchgate.net For instance, PGF2α consistently stimulates myometrial contraction, whereas PGE2 can produce an initial contraction followed by relaxation. researchgate.net

The high selectivity of advanced PGF2α analogues for the FP receptor is a key pharmacological goal to produce targeted therapeutic effects while avoiding the broader, and potentially undesirable, effects associated with activating EP or other prostanoid receptors. scispace.com There can be some cross-reactivity; for example, PGF2α can signal through EP receptors and PGE2 can signal through the FP receptor, but the affinity is generally much lower than for their cognate receptors. nih.govresearchgate.net

Impact of Ester and Amide Modifications on Receptor Selectivity and Pharmacological Profiles

The modification of the C-1 carboxyl group into an ester or an amide is a common prodrug strategy for PGF2α analogues. This chemical change significantly impacts the compound's physicochemical properties and pharmacological profile, though it does not fundamentally alter its receptor selectivity upon conversion to the active acid.

Both esterification (e.g., latanoprost, travoprost) and amidation (e.g., bimatoprost (B1667075), this compound) increase the lipophilicity of the parent molecule. caymanchem.comcaymanchem.com This enhancement is crucial for improving penetration across biological membranes, particularly the cornea in ophthalmic applications. entokey.com

The primary difference lies in the hydrolysis kinetics. Ester prodrugs are rapidly hydrolyzed by esterase enzymes present in tissues like the cornea to form the biologically active carboxylic acid. entokey.com Amide prodrugs, such as this compound and bimatoprost (an ethyl amide), are also converted to the active free acid by tissue amidases. caymanchem.commedchemexpress.com However, the rate of hydrolysis can differ, potentially leading to variations in the onset and duration of action. Studies have shown that while N-ethyl amides are converted to their free acids by corneal tissue, the rate may be slower than for corresponding esters. medchemexpress.com

It is the resulting free acid that is the potent agonist at the FP receptor. Direct binding studies show that modifying the C-1 carboxylic acid to a methyl ester or a dimethyl amide dramatically reduces binding affinity for the FP receptor, confirming their role as prodrugs that require bioactivation. oup.com While some research has suggested that amide-containing compounds like bimatoprost might have intrinsic activity at a "prostamide receptor," strong evidence indicates that its primary mechanism of action is via its hydrolyzed free acid acting on the FP receptor. entokey.comresearchgate.net Therefore, the methyl amide group in this compound serves as a lipophilic delivery moiety that is cleaved in situ to release the highly potent (+)-Cloprostenol free acid.

Comparison with Other Synthetic Prostanoids (e.g., Bimatoprost, Latanoprost, Travoprost (B1681362), Fluprostenol)

This compound belongs to a class of powerful synthetic prostanoids. A comparison with other widely used PGF2α analogues highlights differences in potency and receptor selectivity, which are attributable to subtle variations in their chemical structures. The primary active forms are the free acids, which are generated in vivo from their respective ester or amide prodrugs.

Fluprostenol, the active acid form of travoprost, is among the most potent and selective FP receptor agonists. scispace.comnih.gov The active acids of bimatoprost and latanoprost are also potent FP agonists, although generally less so than fluprostenol. nih.gov (+)-Cloprostenol itself is an extremely potent FP agonist, with some studies showing its potency to be even greater than that of travoprost acid in certain functional assays. colab.ws

The following tables summarize the comparative functional potency (EC₅₀) and receptor binding affinity (Kᵢ) for the active free acids of these compounds at the human FP receptor and their selectivity over other prostanoid receptors. Lower EC₅₀ and Kᵢ values indicate higher potency and affinity, respectively.

Table 1: Functional Potency (EC₅₀) at the Human FP Receptor Data represents the potency of the active free acid form of each compound.

| Compound (Free Acid) | EC₅₀ (nM) at FP Receptor | Reference |

|---|---|---|

| Travoprost Acid (Fluprostenol) | 3.2 ± 0.6 | nih.gov |

| Bimatoprost Acid | 5.8 ± 2.6 | nih.gov |

| Fluprostenol | 6.1 ± 1.5 | nih.gov |

| Latanoprost Acid | 54.6 ± 12.4 | nih.gov |

Table 2: Receptor Binding Affinity (Kᵢ) and Selectivity Profile Data represents the binding affinity of the active free acid form of each compound.

| Compound (Free Acid) | FP (Kᵢ, nM) | EP1 (Kᵢ, nM) | EP3 (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| Travoprost Acid (Fluprostenol) | 35 ± 5 | 9540 | 3501 | scispace.com |

| Bimatoprost Acid | 83 | 95 | 387 | scispace.com |

| Latanoprost Acid | 98 | >1000 | >1000 | scispace.com |

Q & A

Basic Research Questions

Q. How is (+)-Cloprostenol methyl amide synthesized, and what key analytical techniques validate its purity and structure?

- Methodological Answer : The synthesis typically involves coupling prostaglandin F2α analogs with methylamine derivatives under carbodiimide-mediated conditions. Critical validation steps include:

- Nuclear Magnetic Resonance (NMR) : Analyze proton shifts (e.g., methyl groups at 1.00 ppm, amide/carboxyl signals at 7.30 ppm) to confirm structural integrity .

- Chromatography : Use HPLC or GC-MS to assess purity, ensuring absence of unreacted intermediates.

- Reproducibility : Document reaction conditions (solvent, temperature, catalyst) in the "Experimental Methods" section to enable replication .

Q. What are the primary mechanisms of action of this compound in biological systems?

- Methodological Answer : The compound primarily acts as a prostaglandin F2α receptor agonist. To investigate this:

- Receptor Binding Assays : Use radiolabeled ligands to quantify affinity (Kd) and specificity in vitro.

- Functional Studies : Measure downstream effects (e.g., intracellular calcium flux via fluorometric assays) in target tissues.

- Critical Analysis : Cross-reference data with structural analogs to identify stereochemical influences on activity .

Q. How should researchers design dose-response experiments to evaluate the pharmacological effects of this compound?

- Methodological Answer :

- Range Selection : Use logarithmic dilution series (e.g., 1 nM–10 µM) to capture EC50 values.

- Controls : Include vehicle controls and reference agonists (e.g., natural prostaglandins) to benchmark potency.

- Statistical Rigor : Apply ANOVA or non-linear regression models to analyze sigmoidal curves, reporting confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in the literature regarding the efficacy of this compound across different experimental models (e.g., in vitro vs. in vivo)?

- Methodological Answer :

- Meta-Analysis : Follow PRISMA guidelines to systematically aggregate data, assessing study heterogeneity (e.g., species, tissue specificity) .

- Experimental Replication : Design cross-model validation studies using standardized protocols (e.g., identical buffer conditions for receptor assays and animal models) .

- Error Analysis : Quantify batch-to-batch variability in compound synthesis and biological sample preparation .

Q. What in silico strategies can predict the interactions of this compound with novel protein targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses against homology-modeled receptors.

- Dynamic Simulations : Perform MD simulations (≥100 ns) to assess stability of ligand-receptor complexes.

- Validation : Compare computational predictions with mutagenesis data (e.g., alanine scanning of binding pockets) .

Q. What are the best practices for conducting cross-species comparative studies on the metabolic stability of this compound?

- Methodological Answer :

- Species Selection : Include rodents (e.g., Sprague-Dawley rats) and non-rodents (e.g., cynomolgus monkeys) to assess interspecies variability.

- Analytical Workflow : Use LC-MS/MS to quantify parent compound and metabolites in plasma/tissue homogenates.

- Ethical Compliance : Adhere to IACUC protocols for animal studies, detailing anesthesia, euthanasia, and sample collection methods .

Methodological Standards and Compliance

- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over reviews to minimize bias. Use Web of Science or PubMed with Boolean operators (e.g., "this compound" AND "receptor kinetics") for precision .

- Data Presentation : Separate "Results" and "Discussion" sections; include raw spectra in appendices .

- Reproducibility : Provide detailed synthetic protocols (molar ratios, purification steps) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.